Ethyl 5-carbamoyl-4-methyl-2-({[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate
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Overview
Description
ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core thiophene structure, followed by the introduction of the quinoline and thienyl groups through a series of coupling reactions. The final steps involve the addition of the ethyl ester and aminocarbonyl groups under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions using automated reactors to control temperature, pressure, and reaction times precisely. The use of catalysts and solvents optimized for each reaction step would be crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the modification of its structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-AMINO-4-(AMINOCARBONYL)-2-METHYL-3-FUROATE: A structurally similar compound with different functional groups.
PHENYLBORONIC PINACOL ESTERS: Compounds with similar applications in drug delivery and materials science.
Uniqueness
ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is unique due to its combination of quinoline, thienyl, and thiophene groups, which confer specific electronic and steric properties. This uniqueness makes it particularly valuable for applications requiring precise molecular interactions and stability under various conditions.
Properties
Molecular Formula |
C24H21N3O4S2 |
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Molecular Weight |
479.6 g/mol |
IUPAC Name |
ethyl 5-carbamoyl-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H21N3O4S2/c1-4-31-24(30)19-13(3)20(21(25)28)33-23(19)27-22(29)15-11-17(18-10-9-12(2)32-18)26-16-8-6-5-7-14(15)16/h5-11H,4H2,1-3H3,(H2,25,28)(H,27,29) |
InChI Key |
KVCBKCBRUGSZTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C |
Origin of Product |
United States |
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